6-Methyl-3,5-heptadienon

Description

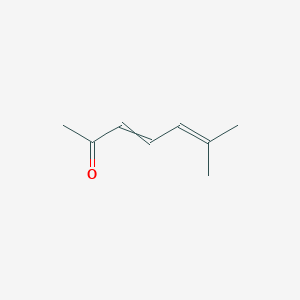

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylhepta-3,5-dien-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKXSFZGARKWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051761 | |

| Record name | 6-Methylhepta-3,5-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-28-0 | |

| Record name | 6-Methylhepta-3,5-dien-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylhepta-3,5-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Conjugated Dienones in Organic Chemistry

Conjugated dienones are a class of organic compounds characterized by a ketone functional group conjugated to a system of two carbon-carbon double bonds. This structural arrangement imparts unique reactivity and electronic properties, making them highly valuable in organic synthesis. The delocalization of π-electrons across the dienone system influences their chemical behavior, rendering them susceptible to a variety of chemical transformations. chemicals.co.uk

These compounds serve as versatile building blocks for the synthesis of complex molecules, including naturally occurring products and biologically active compounds. oup.com Their synthetic utility is demonstrated in various reactions, such as the Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated system, and the Nazarov cyclization, an acid-promoted reaction that forms cyclopentenones. semanticscholar.orgacs.org The reactivity of the conjugated system allows for the stereoselective construction of new carbon-carbon bonds, a critical aspect of modern organic synthesis. oup.com Furthermore, cross-conjugated dienones, a subclass where the double bonds are not in a linear sequence with the carbonyl group, have been investigated for their potential in developing photoactive materials. semanticscholar.org The synthesis of dienone libraries, particularly through solid-phase synthesis, has been explored for discovering compounds with significant biological activities, such as antitumor properties. nih.gov

Historical Perspectives on the Investigation of 6 Methyl 3,5 Heptadienone Analogs

While a detailed historical record exclusively for 6-methyl-3,5-heptadienone is not extensively documented, the investigation of its analogs, particularly conjugated and cross-conjugated dienones, has a rich history in organic chemistry. Research has long focused on the synthesis and reactivity of these structures.

Early synthetic methods often involved condensation reactions. For instance, cross-conjugated dienones have been synthesized through the reaction of cyclic ketones with aromatic aldehydes under basic conditions. researchgate.networktribe.com More advanced and stereoselective methods have since been developed. The palladium-catalyzed cross-coupling reaction of 1-alkenylboronates with 3-halo-2-alken-1-ones emerged as a significant advancement, allowing for the controlled synthesis of stereodefined conjugated dienones. oup.com

Another area of historical investigation involves the synthesis of dienone analogs derived from various cyclic ketones, such as tropinone, which have been prepared using microwave-assisted, solventless conditions with acidic or basic catalysts. mdpi.com These synthetic explorations have been crucial in understanding the fundamental reactivity of the dienone functional group and in providing access to a wide array of analogs for further study. A novel synthesis of conjugated dienones was also developed from the reaction of primary and secondary allyl alcohols with allenyl phenyl sulphoxides. rsc.org

Overview of Research Trajectories for 6 Methyl 3,5 Heptadienone

Established Synthetic Routes for 6-Methyl-3,5-heptadienone

The formation of 6-Methyl-3,5-heptadienone relies on fundamental organic reactions that construct its carbon skeleton and introduce the characteristic conjugated double bonds and ketone functional group.

A primary and well-established method for synthesizing 6-Methyl-3,5-heptadienone is through a base-catalyzed crossed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation. chemicalbook.comwikipedia.org This reaction involves the condensation of an aldehyde with a ketone that possesses α-hydrogens. wikipedia.org For the synthesis of 6-Methyl-3,5-heptadienone, the specific reactants are 2-methyl-3-buten-2-al and acetone. chemicalbook.com

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or sodium ethylate. chemicalbook.com The mechanism proceeds via the deprotonation of acetone at its α-carbon to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-methyl-3-buten-2-al. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the thermodynamically stable conjugated α,β-unsaturated ketone product, 6-Methyl-3,5-heptadienone. magritek.com Studies on similar reactions have shown that they can be carried out effectively in the absence of a solvent, using solid sodium hydroxide as the catalyst. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Reference(s) |

| 2-Methyl-3-buten-2-al | Acetone | Sodium hydroxide or Sodium ethylate | Claisen-Schmidt Condensation | chemicalbook.com |

Pyrolysis offers an alternative route to 6-Methyl-3,5-heptadienone. One documented method involves the pyrolysis of tertiary acetylenic carbinyl acetoacetates in the presence of an acidic catalyst. chemicalbook.comgoogle.com These acetoacetate (B1235776) precursors are typically prepared by reacting the corresponding tertiary acetylenic alcohol with diketene. google.com

The mechanism of this transformation is a complex thermal rearrangement. It has been proposed that the pyrolysis initiates a rearrangement where the acetoacetic ester residue is transferred, followed by decarboxylation (loss of CO2), to form the dienone structure. google.comresearchgate.net While this method is a known pathway for generating dienones, it can be associated with challenges such as low yields and the formation of waste products. google.com

| Starting Material | Process | Key Features | Reference(s) |

| Tertiary acetylenic carbinyl acetoacetate | Pyrolysis | Acid-catalyzed; Involves rearrangement and decarboxylation | chemicalbook.comgoogle.comresearchgate.net |

Catalytic isomerization represents a potential strategy for dienone synthesis, often involving the rearrangement of precursors or isomers. While a direct, high-yield catalytic isomerization route to 6-Methyl-3,5-heptadienone is not extensively documented, related transformations highlight its feasibility. For instance, the photocatalyzed isomerization of the related 4-methyl-3,5-heptadienone has been observed to occur specifically at the α,β double bond. researchgate.net

Furthermore, catalytic methods using vanadium or molybdenum complexes have been shown to convert allenyl allylic alcohols into different isomers of heptadienone, demonstrating that transition metals can effectively catalyze the isomerization of unsaturated systems to form dienones. The self-condensation product of acetone, mesityl oxide, can also undergo further reactions and isomerizations that lead to various C8 and C9 dienones and other products. mdpi.com These examples suggest that the development of a specific catalyst could potentially enable an efficient isomerization route to 6-Methyl-3,5-heptadienone from a suitable precursor.

The oxidation of a corresponding secondary alcohol is a fundamental and effective method for preparing ketones. This strategy is applicable to the synthesis of 6-Methyl-3,5-heptadienone from its alcohol precursor, 6-methyl-3,5-heptadien-2-ol. The existence of this alcohol is confirmed by studies that report its formation through the partial hydrogenation of 6-Methyl-3,5-heptadienone. cia.govcia.gov

The synthesis would therefore involve the reverse reaction: the selective oxidation of the secondary alcohol group in 6-methyl-3,5-heptadien-2-ol. A standard and effective method for this type of transformation is the Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. The mechanism involves the formation of a chromate (B82759) ester intermediate from the alcohol, which then undergoes a base-assisted elimination to yield the ketone, while preserving the integrity of the conjugated diene system.

| Starting Material | Reagent | Reaction Type | Mechanism Highlight | Reference(s) |

| 6-Methyl-3,5-heptadien-2-ol | Jones Reagent (CrO₃/H₂SO₄) | Oxidation | Formation of chromate ester followed by elimination | cia.govcia.gov |

The formation of dienones can also occur under conditions that promote isomerization and cracking of simpler molecules. For example, the self-condensation of acetone under basic or acidic catalysis first yields diacetone alcohol, which then dehydrates to mesityl oxide. mdpi.comgoogle.com Under more forcing conditions, such as higher temperatures, mesityl oxide can undergo further condensation with acetone. mdpi.com

These subsequent reactions can lead to a mixture of higher-order products, including C8 and C9 dienones like 4,6-dimethylheptane-3,5-diene-2-one. mdpi.com During these catalytic processes, particularly at elevated temperatures and on solid catalyst surfaces, cracking processes can also occur, breaking down larger molecules. rsc.org This complex network of condensation, isomerization, and cracking reactions starting from simple ketones like acetone represents a potential, albeit less selective, pathway to various dienones, including isomers of 6-Methyl-3,5-heptadienone.

Advanced Reaction Mechanisms and Chemical Transformations of 6-Methyl-3,5-heptadienone

As a conjugated dienone, 6-Methyl-3,5-heptadienone possesses multiple reactive sites, enabling a variety of chemical transformations. Its reactivity is characterized by the interplay between the carbonyl group and the extended π-system of the two carbon-carbon double bonds.

Key transformations include:

Hydrogenation: The conjugated double bonds and the carbonyl group can be selectively reduced. Catalytic hydrogenation using a nickel catalyst can reduce both the dienone system and the carbonyl group, ultimately producing 6-methylheptan-2-one. google.com More selective reduction of just the carbonyl group to the corresponding alcohol (6-methyl-3,5-heptadien-2-ol) can be achieved using catalysts such as palladium on calcium carbonate (Pd/CaCO₃). cia.gov

Epoxidation: The electron-rich double bonds are susceptible to epoxidation. 6-Methyl-3,5-heptadienone is used as a precursor in the preparation of (RS)-(E)-2,6-dimethyl-1,2-epoxy-3,5-heptadiene, demonstrating a selective reaction at one of the C=C bonds. chemicalbook.comfishersci.com

Electrocyclization: The conjugated diene system within the molecule allows it to participate in pericyclic reactions.

Photochemical 6π-Electrocyclization: Upon irradiation, dienones can undergo a 6π-electrocyclization to form 2H-pyran derivatives. researchgate.net

Nazarov Cyclization: As a divinyl ketone, 6-Methyl-3,5-heptadienone is a substrate for the Nazarov cyclization. This is a 4π-electrocyclization reaction catalyzed by a Brønsted or Lewis acid, which converts the dienone into a five-membered ring, specifically a cyclopentenone derivative, via a pentadienyl cation intermediate. nih.govhawaii.edu

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Hydrogenation (Full) | H₂, Nickel catalyst | Saturated ketone | google.com |

| Hydrogenation (Partial) | H₂, Pd/CaCO₃ | Dienol | cia.gov |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxy-dienone | chemicalbook.comfishersci.com |

| Nazarov Cyclization | Lewis or Brønsted Acid (e.g., Triflic acid) | Cyclopentenone derivative | nih.govhawaii.edu |

| Photochemical Cyclization | UV light | 2H-Pyran derivative | researchgate.net |

Oxidative Transformations of 6-Methyl-3,5-heptadienone

The conjugated diene and ketone moieties in 6-methyl-3,5-heptadienone present multiple sites for oxidative reactions. The reactivity depends on the oxidant and reaction conditions, leading to a variety of potential products.

Detailed Research Findings: The oxidation of conjugated dienones can proceed through several pathways. One significant transformation is photooxygenation. acs.org In a process known as self-sensitized photooxygenation, conjugated dienones can be converted into 1,2,4-trioxane (B1259687) derivatives. acs.org This reaction is a domino sequence that involves an initial isomerization to form a 2H-pyran intermediate, which then undergoes a [4+2]-cycloaddition with singlet oxygen generated in situ. acs.org For this to occur, the dienone itself must act as a sensitizer (B1316253) to produce the necessary singlet oxygen. acs.org

Other oxidative reactions can target the double bonds or the ketone functionality. The oxidation of similar dienone systems has been studied using cyclic voltammetry to determine their oxidation potentials. epa.govnih.gov Additionally, the oxidation of related 1-vinyl-2-cycloalkenols is a known method to produce conjugated dienones. researchgate.net Peroxidation of phenols using ruthenium catalysts can yield tert-butyldioxy dienones, suggesting that under specific catalytic conditions, the dienone system can be functionalized with peroxy groups. beilstein-journals.org

| Reaction Type | Reagents/Conditions | Potential Product(s) | Reference |

|---|---|---|---|

| Self-Sensitized Photooxygenation | UVA light (λmax = 350 nm), O2 | 1,2,4-Trioxane derivatives | acs.org |

| Peroxidation | RuCl2(PPh3)3, TBHP | tert-Butyldioxy dienones | beilstein-journals.org |

| Electrochemical Oxidation | Cyclic Voltammetry | Measurement of oxidation potentials | epa.govnih.gov |

Reductive Pathways of 6-Methyl-3,5-heptadienone

The reduction of α,β-unsaturated ketones like 6-methyl-3,5-heptadienone can be highly selective, targeting either the carbonyl group (1,2-reduction) or the conjugated C=C bonds (1,4- or 1,6-conjugate reduction). The choice of reducing agent and conditions dictates the outcome.

Detailed Research Findings: A primary focus in the reduction of conjugated dienones is achieving chemoselective 1,4-reduction to yield the corresponding saturated ketone. rsc.orgrsc.org Various methods have been developed to this end. A metal-free approach utilizes water as a sustainable hydrogen source under simple reaction conditions. rsc.org Electrochemical methods, using inexpensive ammonium (B1175870) chloride as an additive, can also achieve this transformation smoothly at room temperature. rsc.org

Classic methods include metal-ammonia reductions (e.g., Birch reduction), which convert the α,β-unsaturated ketone into a metal enolate that corresponds to the saturated ketone upon workup. organicreactions.org Catalytic methods are also prevalent, employing agents like palladium on carbon (Pd/C) with a hydrogen transfer agent such as ammonium formate. organic-chemistry.org For asymmetric reductions, biocatalysis using enzymes from the Old Yellow Enzyme (OYE) family offers high enantioselectivity. acs.org These enzymes catalyze the conjugate reduction by adding a hydride and a proton across the C=C bond in distinct steps. acs.org

| Method | Reagents/Conditions | Primary Product Type | Key Features | Reference |

|---|---|---|---|---|

| Metal-Free Reduction | H2O as H-donor | Saturated Ketone (1,4-Reduction) | Transition-metal-free, chemoselective. | rsc.org |

| Metal-Ammonia Reduction | Alkali metal (e.g., Li, Na) in liquid NH3 | Saturated Ketone (1,4-Reduction) | High stereoselectivity, tolerant of many functional groups. | organicreactions.org |

| Electrochemical Reduction | NH4Cl, Methanol | Saturated Ketone (1,4-Reduction) | Sustainable, proceeds at ambient temperature. | rsc.org |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Saturated Ketone (1,4-Reduction) | Effective for conjugated systems. | organic-chemistry.org |

| Enzymatic Reduction | Old Yellow Enzymes (OYEs), NADPH | Chiral Saturated Ketone | High enantioselectivity. | acs.org |

Nucleophilic Addition Reactions of the Ketone Moiety in 6-Methyl-3,5-heptadienone

The extended conjugation in 6-methyl-3,5-heptadienone creates multiple electrophilic centers, allowing for nucleophilic attack at the carbonyl carbon (1,2-addition), the β-carbon (1,4-addition), or the δ-carbon (1,6-addition). The regioselectivity of this addition is a key challenge and is influenced by the nature of the nucleophile, the catalyst, and the substrate.

Detailed Research Findings: For acyclic α,β,γ,δ-unsaturated dienones, conjugate addition can be directed to the δ-carbon. organic-chemistry.orgnih.gov A significant breakthrough is the use of a chiral iron(III)-salen complex to catalyze the regioselective and enantioselective 1,6-addition of thiols. organic-chemistry.orgnih.gov This method provides δ-thia-α,β-unsaturated ketones in high yield and enantioselectivity, overcoming the more common 1,4-addition pathway. organic-chemistry.org Mechanistic models suggest that steric hindrance around the iron center blocks the β-carbon, thereby directing the nucleophile to the δ-position. organic-chemistry.org

Copper-catalyzed systems are also widely used for conjugate additions to extended Michael acceptors. beilstein-journals.org The choice of copper source, ligand, and organometallic nucleophile (e.g., dialkylzinc, Grignard reagents) can be tuned to favor either 1,4- or 1,6-addition. beilstein-journals.org For instance, the reaction of cyclic dienones with triethylaluminium catalyzed by a copper-phosphoramidite complex selectively afforded the 1,6-adduct. beilstein-journals.org In other cases, nucleophilic attack can lead to cleavage of the molecule, as seen in the reaction of a cyclohexa-dienone with water or amines, which resulted in hydrolysis to a phenol (B47542) and a carboxylic acid or amide. rsc.org

| Addition Type | Catalyst/Reagents | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| 1,6-Addition | Chiral Iron(III)-salen complex | Thiols | δ-Thia-α,β-unsaturated ketone | organic-chemistry.orgnih.gov |

| 1,6-Addition | Cu(OTf)2, Phosphoramidite ligand | Triethylaluminium | 1,6-Adduct | beilstein-journals.org |

| 1,4-Addition | Copper-based system | Grignard reagents | 1,4-Adduct | beilstein-journals.org |

| Cleavage/Hydrolysis | Water, Alcohols, Amines | Water, Alcohols, Amines | Phenol and acid/ester/amide | rsc.org |

Substitution Reactions Involving 6-Methyl-3,5-heptadienone Derivatives

While direct substitution on the 6-methyl-3,5-heptadienone backbone is uncommon, its derivatives can undergo various substitution reactions. These transformations typically occur after an initial addition or functionalization reaction creates a suitable leaving group or reactive site.

Detailed Research Findings: The primary route to substitution involves the creation of derivatives. For example, the enolate formed by deprotonation at the α-carbon (C-2 methyl group) can react with electrophiles. More complex transformations can be envisioned based on related systems. The functionalization of phototropone, a bicyclic isomer of tropone (B1200060), demonstrates how a rigid scaffold derived from a related structure can be manipulated. acs.orgacs.org In these studies, the cyclopentenone motif underwent iodination to furnish an iodo-enone, which is a versatile precursor for subsequent cross-coupling substitution reactions. acs.org Although this is an intramolecularly cyclized system, it illustrates the principle of creating a derivative (an iodo-enone) that is primed for substitution. Similarly, other dienone derivatives, such as those resulting from the nucleophilic additions described previously, could be designed to undergo further substitution chemistry.

Polymerization Potential of 6-Methyl-3,5-heptadienone

The polymerization behavior of 6-methyl-3,5-heptadienone is not extensively documented, but related dienone structures exhibit interesting properties, including acting as photoinitiators or undergoing solid-state oligomerization.

Detailed Research Findings: Some conjugated dienones have the potential to undergo reversible photo-oligomerization in the solid state. researchgate.net This process often proceeds via a [2+2] cycloaddition mechanism, where the alignment of double bonds in the crystal lattice is crucial for reactivity. researchgate.net The reaction can sometimes occur as a single-crystal-to-single-crystal transformation. researchgate.net

In a different context, dienones can act as initiators for the polymerization of other monomers. researchgate.net For example, curcumin, which contains a 1,6-heptadiene-3,5-dione structure, has been reported to act as a photoinitiator for the free-radical copolymerization of styrene (B11656) and methylmethacrylate. researchgate.net This suggests that the dienone moiety, upon excitation, can generate radicals capable of initiating a polymerization chain reaction. researchgate.net Furthermore, certain chalcones and related dienones have been found to interact with biological polymers, acting as either inhibitors or promoters of tubulin polymerization, a key process in cell division. nih.gov

Photoisomerization Mechanisms in Heptadienone Systems

Heptadienone systems are known to undergo photochemical isomerization upon exposure to light. These reactions can include reversible E/Z isomerization about the carbon-carbon double bonds and, in some cases, valence photoisomerization to cyclic compounds.

Detailed Research Findings: The photoisomerization of heptadienones has been a subject of detailed study. lookchem.comacs.org Quantum yield studies have shown that direct or triplet-sensitized excitation of any single isomer of 3,5-heptadienone (e.g., E,E, E,Z, or Z,E) leads to a photostationary state mixture of the other two isomers. lookchem.com This indicates that the isomerization pathways are efficient and reversible.

Notably, some dienones exhibit regiospecificity. Among a series of aliphatic and δ-phenyl dienones, 4-methyl-3,5-heptadienone was found to be unique in undergoing regiospecific photoisomerization. lookchem.com The mechanism involves the interconversion between different geometric isomers via excited singlet or triplet states. lookchem.com In addition to E/Z isomerization, related compounds like tropone can undergo photochemical valence isomerization. acs.orgoup.com Tropone, when irradiated in the presence of a Lewis acid, undergoes a 4π-electrocyclization to form bicyclo[3.2.0]hepta-3,6-dien-2-one, also known as phototropone. acs.orgacs.org

Electrocyclic Ring Cleavage Phenomena in Related Dienone-Pyran Equilibria

Acyclic dienones can exist in equilibrium with their cyclic valence isomers, 2H-pyrans, through a reversible pericyclic reaction known as an oxa-6π electrocyclization. scispace.commdpi.com The position of this equilibrium is highly sensitive to steric and electronic factors.

Detailed Research Findings: The equilibrium between a cis-dienone and a 2H-pyran is a classic example of valence tautomerism. scispace.com The electrocyclic ring-closure of the dienone forms the 2H-pyran, while the reverse reaction is an electrocyclic ring cleavage. oregonstate.eduacs.org The stability of the open-chain dienone versus the cyclic pyran is dictated by the substitution pattern. scispace.commdpi.com

Several general patterns have been established:

Steric Effects: Bulky substituents that create steric strain in the planar dienone conformation will shift the equilibrium toward the 2H-pyran. mdpi.com For example, substitution at the δ-carbon of the dienone (which becomes the C2-position of the pyran) strongly favors the cyclic isomer. scispace.commdpi.com

Electronic Effects: Electron-withdrawing groups on the dienone system, particularly at the C5-position of the pyran ring, tend to favor the closed, cyclic form. scispace.com

Conjugation: Extending the conjugated system of the dienone, for instance with a phenyl group, tends to stabilize the open form through resonance. scispace.com

Solvent Effects: Aprotic polar solvents can shift the equilibrium toward the dienone form. scispace.com

This dienone-pyran equilibrium is not just a chemical curiosity; the 2H-pyran is often a key intermediate in complex domino reactions. acs.orgnih.gov For example, the photooxygenation of dienones proceeds through a 2H-pyran intermediate. acs.org

| Factor | Effect | Favored Isomer | Reference |

|---|---|---|---|

| Bulky substituents at δ-position of dienone (C2 of pyran) | Destabilizes planar dienone conformation | 2H-Pyran (cyclic) | scispace.commdpi.com |

| Elongation of conjugated system (e.g., terminal phenyl group) | Stabilizes dienone via resonance | Dienone (open) | scispace.com |

| Electron-withdrawing groups on the ring | Stabilizes the cyclic ether | 2H-Pyran (cyclic) | scispace.com |

| Aprotic polar solvent | Solvates the more polar dienone | Dienone (open) | scispace.com |

Enantioselective and Diastereoselective Synthesis Approaches for 6-Methyl-3,5-heptadienone Stereoisomers

The stereochemistry of 6-methyl-3,5-heptadienone is crucial as different stereoisomers can possess distinct sensory properties. The molecule exists as (E) and (Z) isomers due to the disubstituted double bond. acs.orgnist.gov Commercially, it is often supplied as a mixture of these E/Z stereoisomers. rsc.orgthegoodscentscompany.com The development of synthetic methods that can selectively produce a single desired stereoisomer is a significant area of research.

Enantioselective Synthesis:

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. A notable example involves a microwave-assisted, solvent-free organocatalytic approach. In one study, the reaction involving 6-methyl-3,5-heptadien-2-one (B91463) yielded a specific adduct with a moderate but significant enantiomeric excess of 56%. thieme-connect.com This demonstrates the potential of using chiral organocatalysts to control the stereochemical outcome of reactions involving this dienone.

Table 1: Organocatalytic Synthesis Data

| Substrate | Method | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| 6-Methyl-3,5-heptadien-2-one | Microwave-assisted, solvent-free | 56% | 55% |

Data from a study on organocatalytic synthesis. thieme-connect.com

Diastereoselective Synthesis & Analysis:

While specific literature on the diastereoselective synthesis of 6-methyl-3,5-heptadienone is limited, general principles of diastereoselective reactions are applicable. For instance, Fischer carbene complexes have been used in reactions with 1-amino-1,3-dienes to diastereoselectively produce various carbocyclic products, indicating a potential pathway for constructing complex molecules with controlled stereochemistry. nih.gov The hydrogenation of 6-methyl-3,5-heptadien-2-one is a known route to produce 6-methylheptanone, and controlling this reduction could potentially lead to specific diastereomers if other chiral centers were present. google.comgoogle.com

The analysis and separation of stereoisomers are critical for both synthetic and natural product chemistry. For the stereochemical analysis of 6-methyl-3,5-heptadienone, gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns is an effective technique to resolve and identify the E/Z isomers.

Green Chemistry Principles in 6-Methyl-3,5-heptadienone Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. Several modern synthetic methods for producing α,β-unsaturated ketones, including 6-methyl-3,5-heptadienone, align with these principles by using greener catalysts, alternative solvents, and energy-efficient conditions.

One innovative approach involves an iron-catalyzed cross-dehydrogenative coupling. This method synthesizes α,β-unsaturated ketones using an inexpensive and environmentally friendly catalyst, FeCl₃·6H₂O, with atmospheric oxygen serving as the oxidant. rsc.orgrsc.org Such methods are advantageous due to their cost-effectiveness, broad substrate compatibility, and reduced environmental impact. rsc.orgrsc.org Another strategy is the Claisen-Schmidt condensation performed in water, using choline (B1196258) hydroxide as a non-toxic, metal-free catalyst, which facilitates the reaction through hydrogen bonding. acs.org

Solvent-free and microwave-assisted reactions also represent a significant advancement in green synthesis. A microwave-assisted, organocatalytic, and solvent-free synthesis has been reported, which not only offers enantioselectivity but also adheres to green principles by minimizing waste and energy consumption. thieme-connect.com Furthermore, a patented method describes the synthesis of α,β-unsaturated ketones using an imide catalyst and an initiator like azobisisobutyronitrile (AIBN) under mild conditions, which reduces manufacturing costs and pollution. google.com

Table 2: Comparison of Green Synthesis Methods for α,β-Unsaturated Ketones

| Method | Catalyst | Solvent/Conditions | Green Chemistry Principle(s) |

|---|---|---|---|

| Cross-Dehydrogenative Coupling | FeCl₃·6H₂O | DMF, Atmospheric O₂ | Use of benign catalyst, atom economy. rsc.orgrsc.org |

| Claisen-Schmidt Condensation | Choline Hydroxide | Water, 50 °C | Use of green solvent and catalyst. acs.org |

| Organocatalytic Synthesis | Proline Tetrazole (example) | Solvent-free, Microwave | Energy efficiency, waste reduction. thieme-connect.com |

Enzymatic Synthesis Prospects for 6-Methyl-3,5-heptadienone

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. For α,β-unsaturated ketones like 6-methyl-3,5-heptadienone, ene-reductases (EReds) are particularly promising. nih.govnih.gov These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.gov

A significant application has been demonstrated where 6-methyl-3,5-heptadien-2-one is transformed into sulcatone (6-methyl-5-hepten-2-one), a valuable floral-scented compound. d-nb.info This biotransformation was achieved using the ene-reductase OYE1 from Saccharomyces pastorianus. The reaction proceeded with high conversion and yield, showcasing the potential of enzymatic methods for producing important fine chemicals. d-nb.info

Table 3: Enzymatic Reduction of 6-Methyl-3,5-heptadien-2-one

| Enzyme | Substrate | Product | Conversion | Isolated Yield |

|---|---|---|---|---|

| OYE1 (S. pastorianus) | 6-Methyl-3,5-heptadien-2-one | Sulcatone | 97% | 77% |

Data from a study on ene-reductase catalyzed reduction. d-nb.info

The broader potential of biocatalysis is highlighted by the use of whole-cell systems, such as non-conventional yeasts, for the bioreduction of various α,β-unsaturated ketones and aldehydes. nih.govftb.com.hr These whole-cell biocatalysts can achieve high conversion yields and chemoselectivity, often reducing the conjugated C=C bond without affecting the carbonyl group. nih.gov Furthermore, biocatalytic cascades combining ene-reductases with other enzymes like imine reductases can be used to synthesize chiral amines with multiple stereocenters from α,β-unsaturated ketones, demonstrating the versatility of enzymatic approaches. acs.orgresearchgate.net

Characterization of E and Z Stereoisomers of 6-Methyl-3,5-heptadienone

6-Methyl-3,5-heptadienone is a ketone with the chemical formula C₈H₁₂O. nist.gov The presence of a double bond at the C3-C4 position gives rise to geometric isomerism, resulting in two stereoisomers: (3E)-6-methyl-3,5-heptadien-2-one and (3Z)-6-methyl-3,5-heptadien-2-one. Commercially, this compound is often supplied as a mixture of these E and Z stereoisomers, with the E isomer typically being the major component, constituting 60-90% of the mixture. thegoodscentscompany.com

The two isomers possess distinct properties. The (E)-isomer is a well-documented tobacco constituent, while the (Z)-isomer was, for a long time, unreported until its discovery in Perique tobacco, where it was found in approximately equal measure to the (E)-isomer. leffingwell.com This difference in natural occurrence underscores the importance of specific analytical methods for their differentiation. Spectroscopic techniques are crucial for distinguishing between the isomers. Methods such as Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with chiral columns, are effective for resolving the E and Z forms. The NIST Chemistry WebBook lists distinct mass spectra for the isomers, which are fundamental to their identification. nist.gov

The organoleptic properties, or how the compound is perceived by smell and taste, are also influenced by its stereochemistry. The compound, generally as a mixture, is noted for having a sweet taste with cinnamon and coconut-like odor characteristics. hmdb.cafoodb.ca Specifically, the (E)-isomer is described as having a spicy, cinnamon-nut-like odor. leffingwell.com

Table 1: Physical and Chemical Properties of 6-Methyl-3,5-heptadienone

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₈H₁₂O | nist.govnist.gov |

| Molecular Weight | 124.18 g/mol | nist.govnist.gov |

| CAS Registry Number | 1604-28-0 (for the mixture) | nist.gov |

| (E)-Isomer CAS | 16647-04-4 | nist.govnist.gov |

| Appearance | Pale yellow clear liquid (est) | thegoodscentscompany.com |

| Specific Gravity | 0.89500 to 0.89900 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.52800 to 1.53700 @ 20.00 °C | thegoodscentscompany.com |

| Solubility | Miscible with alcohol; Immiscible with water | chemicalbook.com |

Stereoselective Synthesis of 6-Methyl-3,5-heptadienone Isomers

The synthesis of 6-methyl-3,5-heptadienone can be achieved through several routes, though literature detailing highly stereoselective methods to produce a specific isomer is limited. A common industrial preparation involves the aldol condensation of 3-methyl-2-butenal (B57294) with acetone. chemicalbook.com This reaction is typically performed in the presence of a base such as sodium hydroxide or sodium ethoxide. chemicalbook.com Another reported method is the pyrolysis of tertiary acetylenic carbinyl acetoacetates using an acid catalyst. chemicalbook.com

While these methods are effective for producing the dienone, they generally yield a mixture of the (E) and (Z) isomers. thegoodscentscompany.com Achieving stereoselectivity, the ability to preferentially create one isomer over the other, often requires more specialized synthetic strategies. For other complex polyenes, stereoselective reactions like the Wittig reaction are employed to control the geometry of the newly formed double bonds. rsc.orgrsc.org However, the specific application of such advanced stereoselective techniques for the targeted synthesis of individual (E)- or (Z)-6-methyl-3,5-heptadienone isomers is not extensively detailed in readily available literature. The separation of the isomers from a mixture via chromatographic methods remains a key approach for obtaining the pure forms for specific studies.

Isomeric Equilibria and Interconversion Dynamics of 6-Methyl-3,5-heptadienone

The (E) and (Z) isomers of 6-methyl-3,5-heptadienone can be interconverted, particularly through photochemical means. researchgate.net The study of related dienones, such as the parent compound 3,5-heptadienone, provides significant insight into these dynamics. acs.orgresearchgate.net When dilute solutions of conjugated dienones are irradiated with light, a process of photoisomerization occurs, leading to a dynamic equilibrium known as a photostationary state. researchgate.netresearchgate.net In this state, the rates of the forward (Z to E) and reverse (E to Z) isomerization reactions become equal, resulting in a stable ratio of the isomers under continuous irradiation.

This interconversion can be initiated either by direct absorption of light by the dienone or by using a triplet sensitizer, which transfers energy to the dienone molecule. researchgate.netacs.org Studies on 3,5-heptadienone have determined that its lowest triplet energy state is approximately 54 kcal/mol, which is a key parameter in understanding its photochemical behavior. researchgate.net For substituted dienones, the isomerization typically occurs around the α,β double bond (the C3=C4 bond in this case). researchgate.net

Besides isomerization, other photochemical reactions can occur, such as electrocyclization, where the dienone can rearrange to form cyclic compounds like 2H-pyrans. researchgate.netthieme-connect.de However, for many simple dienones, isomerization is the predominant process. researchgate.net Thermal isomerization is another possible pathway for interconversion, though it is often less efficient than photochemical methods for these types of compounds. mst.edu

Influence of Stereochemistry on Chemical Reactivity and Interactions

The distinct three-dimensional arrangement of atoms in the (E) and (Z) isomers of 6-methyl-3,5-heptadienone has a significant influence on their chemical reactivity and biological interactions.

A primary example of this is in stereospecific reactions like the Diels-Alder cycloaddition. masterorganicchemistry.com In this reaction, a conjugated diene (like 6-methyl-3,5-heptadienone) reacts with a dienophile to form a six-membered ring. The stereochemistry of the diene directly controls the stereochemistry of the product. masterorganicchemistry.com If the (E)-isomer is used, it will yield a product with a different spatial arrangement of substituents compared to the product formed from the (Z)-isomer. This principle is fundamental in organic synthesis for creating complex molecules with precise stereochemical control. uni-muenchen.de

The influence of stereochemistry also extends to biological interactions. As noted, the (E) and (Z) isomers can exhibit different sensory profiles, a direct consequence of how their shapes interact with olfactory receptors in the nose. leffingwell.com Furthermore, drawing parallels from structurally similar compounds, it is evident that stereoisomers can have different biological activities. For instance, in a related ketone, the (E)-isomer was found to have different antimicrobial efficacy than the (Z)-isomer, a difference attributed to how their specific shapes affect their ability to penetrate microbial cell membranes. The use of 6-methyl-3,5-heptadienone as a precursor in the synthesis of molecules for studying biological systems, such as the retinal chromophore in bacteriorhodopsin, further highlights the critical importance of stereochemistry in the interaction between small molecules and complex biological machinery. universiteitleiden.nl

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (3E)-6-Methyl-3,5-heptadien-2-one |

| (3Z)-6-Methyl-3,5-heptadien-2-one |

| 2H-Pyran |

| 3,3,6-Trimethyl-4,5-heptadien-2-one |

| 3,5-Heptadienone |

| 3-Methyl-2-butenal |

| 4-Methyl-3,5-heptadienone |

| 6-Methyl-3,5-heptadienone |

| Acetone |

| Bicyclo[3.2.0]heptadienone |

| β-Ionone |

| Retinal |

| Sodium ethoxide |

Advanced Analytical Characterization of 6 Methyl 3,5 Heptadienone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the molecular structure of organic compounds by providing detailed information about the carbon and hydrogen frameworks.

Carbon-13 NMR spectroscopy offers insight into the electronic environment of each carbon atom within the 6-Methyl-3,5-heptadienone molecule. The chemical shift (δ) of each carbon is influenced by its hybridization and the electronegativity of nearby atoms. The conjugated system, consisting of a carbonyl group and two carbon-carbon double bonds, significantly affects the chemical shifts.

The carbonyl carbon (C=O) is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, causing it to resonate at a high chemical shift, typically in the 190-220 ppm range. The sp² hybridized carbons of the dienone system appear in the alkene region of the spectrum (approximately 100-150 ppm). In contrast, the sp³ hybridized methyl carbons are more shielded and resonate at lower chemical shifts (typically 10-30 ppm). oregonstate.edu

Table 1: Reported ¹³C-NMR Chemical Shifts for 6-Methyl-3,5-heptadienone spectrabase.com

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (CH₃-C=O) | 26.9 |

| C2 (C=O) | 197.9 |

| C3 (CH) | 131.5 |

| C4 (CH) | 145.4 |

| C5 (CH) | 126.1 |

| C6 (C) | 155.1 |

| C7 (CH₃) | 27.9 |

Note: The specific assignment of C3, C4, and C5 can vary based on the specific isomer (E/Z) and solvent used.

These changes can provide valuable structural and electronic information:

Chemical Shift Perturbations: The chemical shifts of carbon and proton nuclei near the metal binding site would be altered. This shifting is influenced by the metal's properties, such as its charge and magnetic susceptibility. nih.govresearchgate.net

Paramagnetic Effects: If a paramagnetic metal ion is used, it can cause substantial shifting and broadening of NMR signals, which can be used to probe the geometry of the complex. rsc.org

Dynamic Processes: NMR can be used to study dynamic equilibria, such as the exchange of ligands or conformational changes in the metal complex. muni.cz

Such studies are crucial in fields like organometallic chemistry and catalysis, where enone-metal complexes can act as important intermediates.

Mass Spectrometry Techniques in the Analysis of 6-Methyl-3,5-heptadienone

Mass spectrometry is an essential analytical technique for the identification and quantification of volatile compounds, providing information on molecular weight and fragmentation patterns.

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier method for analyzing volatile compounds like 6-Methyl-3,5-heptadienone in complex mixtures, such as food and fragrance samples. brazilianjournals.com.brmdpi.com In this technique, the sample is first vaporized and passed through a gas chromatograph, which separates the components based on their volatility and interaction with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). nih.gov

The resulting mass spectrum is a unique fingerprint for the compound, allowing for its positive identification by comparison to spectral libraries, such as the NIST Mass Spectral Library. rsc.orgnist.gov The NIST Chemistry WebBook provides mass spectral data for 6-Methyl-3,5-heptadienone, which is crucial for its identification in various matrices. nist.gov

6-Methyl-3,5-heptadienone exists as different stereoisomers, primarily the (E) and (Z) isomers related to the configuration around the C3-C4 double bond. nist.govthegoodscentscompany.com Standard GC columns typically cannot separate these isomers. However, specialized chiral stationary phases, often based on derivatized cyclodextrins, can resolve stereoisomers. gcms.cz

Chiral GC-MS involves using a capillary column with a chiral stationary phase that interacts differently with each stereoisomer, leading to different retention times and thus enabling their separation and individual quantification. gcms.cz While specific application notes for the chiral separation of 6-Methyl-3,5-heptadienone are not detailed in the provided sources, the methodology is standard for resolving stereoisomers of similar volatile compounds.

When analyzing complex samples, chromatographic peaks often overlap, making it difficult to obtain a "pure" mass spectrum for a single component. Deconvolution algorithms are computational tools designed to resolve this issue. The Automated Mass Spectral Deconvolution and Identification System (AMDIS), developed by NIST, is a powerful software for this purpose. nist.govsepscience.com

AMDIS analyzes the entire GC-MS data file and identifies ions that rise and fall in intensity together, even if they are part of a co-eluting peak. nist.gov By modeling the chromatographic peak shapes, it can extract a clean mass spectrum for each component, which can then be reliably searched against a library for identification. youtube.comgcms.cz This process is essential for the accurate and automated identification of target compounds like 6-Methyl-3,5-heptadienone in complex volatile profiles, reducing the likelihood of false identifications. amdis.net

Electron Ionization Mass Spectrometry Data Interpretation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of volatile compounds like 6-methyl-3,5-heptadienone. In a typical EI-MS analysis conducted at 70 eV, the molecule undergoes ionization to form a molecular ion (M⁺˙), which subsequently fragments in a predictable manner based on its structure.

The mass spectrum of 6-methyl-3,5-heptadienone (molar mass: 124.18 g/mol ) exhibits a discernible molecular ion peak at a mass-to-charge ratio (m/z) of 124. nist.gov The presence of this peak is crucial for determining the molecular weight of the compound. The fragmentation pattern is characteristic of an α,β-unsaturated ketone. The most significant fragmentation pathways involve cleavages adjacent to the carbonyl group and within the dienone system.

The base peak in the spectrum is observed at m/z 109. This prominent fragment corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation for molecules containing a terminal isopropyl group or resulting from the cleavage of a C-C bond, leading to a stable resonance-stabilized cation. Another significant peak is found at m/z 43, which is characteristic of an acetyl cation ([CH₃CO]⁺), resulting from cleavage of the bond between C2 and C3. nih.gov An additional notable fragment appears at m/z 81, which can be attributed to the loss of the acetyl group ([M-43]⁺). nih.gov The interpretation of these key fragments allows for the confident identification of the compound's core structure.

Table 1: Key Mass Fragments for 6-Methyl-3,5-heptadienone in EI-MS

| m/z | Relative Intensity | Proposed Fragment Ion | Formula of Loss |

| 124 | Moderate | [C₈H₁₂O]⁺˙ (Molecular Ion) | - |

| 109 | High (Base Peak) | [C₇H₉O]⁺ | CH₃ |

| 81 | Moderate | [C₆H₉]⁺ | CH₃CO |

| 43 | High | [C₂H₃O]⁺ | C₆H₉ |

Chromatographic Methods for Separation and Quantification

Gas chromatography (GC) is the premier analytical technique for assessing the purity and determining the isomeric composition of 6-methyl-3,5-heptadienone, owing to the compound's volatility. Commercial preparations of this compound often exist as a mixture of (3E)- and (3Z)-stereoisomers. thegoodscentscompany.com GC methods, particularly those employing capillary columns with various stationary phases, can effectively separate these isomers, allowing for their quantification and the determination of isomeric ratios.

The purity of a sample can be determined by integrating the peak area of 6-methyl-3,5-heptadienone relative to the total area of all peaks in the chromatogram. The retention behavior of the compound is dependent on the polarity of the stationary phase used in the GC column. Retention indices (RI) are standardized measures used to report this behavior. A range of retention indices has been reported for 6-methyl-3,5-heptadienone on different types of columns, which aids in its identification in complex mixtures. nih.gov For instance, on standard non-polar columns (such as those coated with dimethylpolysiloxane), the compound typically has a retention index around 1074. nih.gov On more polar columns, the retention index increases significantly. nih.gov

Table 2: Reported Gas Chromatography Retention Indices for 6-Methyl-3,5-heptadienone

| Column Type | Stationary Phase Nature | Reported Retention Index |

| Standard Non-Polar | Low Polarity | 1074 |

| Semi-Standard Non-Polar | Mid-Low Polarity | 1097 - 1110 |

| Standard Polar | High Polarity | 1561 - 1587 |

Data sourced from PubChem. nih.gov

Spectroscopic Analysis Beyond Identification (e.g., IR, UV-Vis)

Beyond mass spectrometry and chromatography for identification and quantification, other spectroscopic techniques provide deeper insights into the molecular structure of 6-methyl-3,5-heptadienone.

Infrared (IR) Spectroscopy: The gas-phase infrared spectrum of 6-methyl-3,5-heptadienone displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov A strong, sharp absorption band is observed in the region of 1650-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the conjugated ketone. The conjugation lowers the frequency from that of a simple aliphatic ketone (typically 1715 cm⁻¹). Multiple bands in the 1600-1650 cm⁻¹ region correspond to the C=C stretching vibrations of the dienone system. The C-H stretching vibrations for the sp²-hybridized carbons of the double bonds are expected above 3000 cm⁻¹, while the C-H stretches for the sp³-hybridized methyl groups appear just below 3000 cm⁻¹.

UV-Vis Spectroscopy: The electronic structure of 6-methyl-3,5-heptadienone, featuring a conjugated system of two carbon-carbon double bonds and a carbonyl group, makes it a strong chromophore for UV-Vis spectroscopy. The molecule is expected to exhibit two main absorption bands. The first is a high-intensity band corresponding to a π → π* transition, typically occurring in the 220-280 nm range for extended conjugated enones. The second is a lower-intensity band at a longer wavelength, resulting from the forbidden n → π* transition of the carbonyl group's non-bonding electrons, which is often observed above 300 nm. These absorptions are fundamental to understanding the electronic properties of the molecule.

Table 3: Summary of Spectroscopic Data for 6-Methyl-3,5-heptadienone

| Spectroscopic Technique | Feature | Characteristic Region/Value | Structural Interpretation |

| Infrared (IR) | C=O Stretch | ~1670 cm⁻¹ | Conjugated Ketone |

| Infrared (IR) | C=C Stretch | ~1600-1640 cm⁻¹ | Alkene (Dienone System) |

| Infrared (IR) | sp³ C-H Stretch | < 3000 cm⁻¹ | Methyl Groups |

| UV-Vis | π → π* Transition | Predicted ~220-280 nm | Conjugated π System |

| UV-Vis | n → π* Transition | Predicted > 300 nm | Carbonyl Group |

Role of 6 Methyl 3,5 Heptadienone in Natural Systems and Biological Contexts

Occurrence and Biogenesis in Plant Species

6-Methyl-3,5-heptadienone is a naturally occurring organic compound that has been identified in a variety of plant species. Its presence contributes to the chemical profile of these plants, although the precise biosynthetic pathways are not yet fully elucidated. It is suggested that, similar to the related compound 6-methyl-5-hepten-2-one (B42903), its formation may be linked to the degradation of carotenoids. In tomatoes, for instance, 6-methyl-5-hepten-2-one is known to be a product of lycopene (B16060) degradation. It is hypothesized that 6-Methyl-3,5-heptadienone may be formed from 6-methyl-5-hepten-2-one through a subsequent enzymatic or chemical transformation.

*5.1.1. Detection in Artemisia annua and Curcuma mangga

Scientific analyses have confirmed the presence of 6-Methyl-3,5-heptadienone in the essential oils and volatile profiles of several plants. Notably, it has been reported as a constituent of Artemisia annua, an annual herb native to Asia. nih.gov The compound is also found in Curcuma mangga, a plant belonging to the ginger family. nih.gov The identification of 6-Methyl-3,5-heptadienone in these species highlights its distribution across different plant families and its contribution to their complex chemical compositions.

Presence in Fermented and Processed Food Products

The occurrence of 6-Methyl-3,5-heptadienone is not limited to raw plant materials; it has also been detected in various fermented and processed food products, where it can influence their characteristic aromas and flavors.

Contribution to Aroma Profiles in Fermented Rooibos Tea

Fermented rooibos tea (Aspalathus linearis) is a popular herbal beverage known for its distinctive aroma. Chemical analysis of fermented rooibos has revealed the presence of 6-Methyl-3,5-heptadienone as one of the volatile organic compounds. Along with other compounds such as 6-methyl-5-hepten-2-one, (E)-β-damascenone, and geranyl acetone (B3395972), it is found in higher quantities in the fermented product and is considered to be a part of the volatile fraction that defines the tea's aroma profile.

Detection in Tomato Varieties and Processed Banana Products

6-Methyl-3,5-heptadienone has been identified as a volatile component in several tomato varieties, including cherry tomatoes (Solanum lycopersicum var. cerasiforme) and garden tomatoes (Solanum lycopersicum). hmdb.cafoodb.ca Its presence in tomatoes is associated with their characteristic aroma.

In contrast, extensive analysis of the volatile compounds in fresh and processed banana products, such as banana puree, powder, and chips, has not reported the presence of 6-Methyl-3,5-heptadienone. flvc.orgresearchgate.netijbbb.orgresearchgate.netnih.govresearchgate.netresearchgate.netacs.orgnih.govcabidigitallibrary.org The dominant volatile compounds in bananas are typically esters, alcohols, and other ketones.

Role as a Natural Product Constituent in Tobacco (e.g., Perique Tobacco)

6-Methyl-3,5-heptadienone is a known constituent of tobacco. It has been specifically identified in Perique tobacco, a type of tobacco from Louisiana that undergoes a unique high-pressure anaerobic fermentation process. In Perique tobacco, both the (E) and the previously unreported (Z)-isomers of 6-Methyl-3,5-heptadienone have been detected in equal amounts. This compound is described as contributing a spicy, cinnamon-nut-like odor to the complex aroma of this distinctive tobacco product.

Bioactivity Research of 6-Methyl-3,5-heptadienone

Investigation of Antimicrobial and Antifungal Properties

6-Methyl-3,5-heptadienone has been identified as a minor constituent in the essential oils of various plants that have demonstrated antimicrobial and antifungal properties. While the bioactivity of these essential oils has been confirmed, the specific contribution of 6-Methyl-3,5-heptadienone to these effects is not yet fully elucidated, as the activity is often attributed to the synergistic effects of all compounds in the oil.

Research has identified the compound in the essential oils of plants with known inhibitory effects against various microbes. For instance, the essential oil of Salvia heldreichiana, which contains 0.2% 6-Methyl-3,5-heptadienone, exhibited antimicrobial activity against Escherichia coli, Sarcinia lutea, and Salmonella typhimurium. academicjournals.orgresearchgate.net Similarly, it was detected at a concentration of 0.06% in the essential oil of Thymus haussknechtii, which showed antifungal properties. dergipark.org.tr

Volatile constituents from fruits such as pear (Pyrus communis L.) and apple (Malus domestica Borkh.) also contain 6-Methyl-3,5-heptadienone. researchgate.net These fruit volatiles have been shown to possess antimicrobial activity against both gram-positive bacteria and fungi. researchgate.net The compound is also a component of hydrolates from laurel, which have shown antimicrobial effects. semanticscholar.org Furthermore, it is present in the essential oil of Cistus monspeliensis, a plant recognized for its antioxidant and antimicrobial potential. nih.gov

A study on compounds structurally similar to nerolidol, including 6-methyl-3,5-heptadien-2-one (B91463), noted their ability to inhibit agonist-induced neutrophil activity, suggesting a potential immunomodulatory role. mdpi.com

The following table summarizes findings on plants whose essential oils contain 6-Methyl-3,5-heptadienone and have shown antimicrobial or antifungal activity.

| Plant Source | Concentration of 6-Methyl-3,5-heptadienone in Oil | Observed Activity of the Essential Oil |

| Salvia heldreichiana | 0.2% | Active against Escherichia coli, Sarcinia lutea, Salmonella typhimurium academicjournals.orgresearchgate.net |

| Thymus haussknechtii | 0.06% | Antifungal activity dergipark.org.tr |

| Pyrus communis L. (Pear) | 0.2% | Antimicrobial activity against gram-positive bacteria and fungi researchgate.net |

| Ferulago blancheana | 0.1% | Active against S. aureus and C. albicans turkjps.org |

| Salvia cryptantha | 0.2% | Inhibited the growth of S. lutea academicjournals.org |

Research into Nutraceutical Potential

The link between 6-Methyl-3,5-heptadienone and nutraceuticals is primarily associative and indirect. The compound itself has not been identified as having direct nutraceutical benefits. However, it appears in contexts related to foods and compounds known for their health-promoting properties.

6-Methyl-3,5-heptadienone is a known thermal degradation product of carotenoids, particularly lycopene. researchgate.net Carotenoids are valued for their antioxidant and provitamin A activities, which are considered significant nutraceutical properties. nih.gov The presence of 6-Methyl-3,5-heptadienone can therefore indicate the breakdown of these beneficial compounds during processing or storage. researchgate.netnih.gov

Furthermore, the compound has been identified as a volatile organic compound in blueberries, which are well-regarded for their "extraordinary nutraceutical properties" due to their high content of antioxidants. nih.gov It is also listed as an aroma compound in Australian brown and white rice. deakin.edu.au In these cases, 6-Methyl-3,5-heptadienone is a component of a nutritionally valuable food, but there is no evidence to suggest it contributes to the food's nutraceutical effects.

Exploration as a Potential Biomarker in Food Consumption

There is evidence to suggest that 6-Methyl-3,5-heptadienone could serve as a potential biomarker for the consumption of specific foods, most notably tomatoes. foodb.cahmdb.ca This is because the compound has been consistently detected in various tomato varieties. foodb.cahmdb.ca

The compound's formation as a breakdown product of lycopene during heat treatment further strengthens its candidacy as a biomarker for processed tomato products. researchgate.net Its detection could indicate the dietary intake of foods containing these ingredients. foodb.cahmdb.ca

The table below lists foods in which 6-Methyl-3,5-heptadienone has been detected.

| Food Item | Scientific Name |

| Cherry Tomato | Solanum lycopersicum var. cerasiforme foodb.cahmdb.ca |

| Garden Tomato | Solanum lycopersicum foodb.cahmdb.ca |

| Blueberry | Vaccinium spp. nih.gov |

| Pear | Pyrus communis L. researchgate.net |

| Apple | Malus domestica Borkh. researchgate.net |

Theoretical and Computational Investigations of 6 Methyl 3,5 Heptadienone

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for elucidating the molecular structure, electronic properties, and reactivity of organic compounds. While specific computational studies on 6-methyl-3,5-heptadienone are not extensively available in peer-reviewed literature, the methodologies and insights gained from theoretical investigations of analogous α,β-unsaturated ketones and conjugated dienones provide a robust framework for understanding its behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Properties

Density Functional Theory (DFT) is a computational method widely employed to investigate the electronic structure of molecules. For a conjugated system like 6-methyl-3,5-heptadienone, DFT can predict the most stable conformations and provide insights into its electronic characteristics.

Conformational analysis of conjugated dienones using DFT typically reveals a preference for planar or near-planar arrangements of the diene and carbonyl moieties to maximize π-orbital overlap and electron delocalization. For 6-methyl-3,5-heptadienone, which possesses two double bonds in conjugation with a carbonyl group, several conformers are possible due to rotation around the single bonds. The primary conformers would be the s-trans and s-cis isomers around the C3-C4 and C5-C6 single bonds.

Computational studies on similar conjugated systems suggest that the s-trans conformers are generally more stable than their s-cis counterparts due to reduced steric hindrance. The relative energies of these conformers can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), to determine the most probable structures at equilibrium.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the reactivity of a molecule. In 6-methyl-3,5-heptadienone, the HOMO is expected to be localized over the π-system of the diene, while the LUMO is likely centered on the carbonyl group and the adjacent double bond. The HOMO-LUMO energy gap, calculated via DFT, provides an indication of the molecule's chemical reactivity and its susceptibility to electronic excitation.

Table 1: Hypothetical DFT Calculated Properties for Conformers of 6-Methyl-3,5-heptadienone (Note: This table is illustrative and based on expected trends for conjugated dienones, as specific literature for 6-methyl-3,5-heptadienone is unavailable.)

| Conformer | Dihedral Angle (C4-C5) | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| s-trans, s-trans | ~180°, ~180° | 0.00 | -6.5 | -1.8 | 4.7 |

| s-cis, s-trans | ~0°, ~180° | 2.5 | -6.4 | -1.7 | 4.7 |

| s-trans, s-cis | ~180°, ~0° | 3.0 | -6.3 | -1.6 | 4.7 |

| s-cis, s-cis | ~0°, ~0° | 5.0 | -6.2 | -1.5 | 4.7 |

Computational Analysis of Spectroscopic Data (e.g., NMR Chemical Shifts, Mass Fragmentation Patterns)

Computational methods are invaluable for interpreting and predicting spectroscopic data. For 6-methyl-3,5-heptadienone, theoretical calculations can aid in the assignment of NMR spectra and understanding its fragmentation in mass spectrometry.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These calculated shifts, when compared with experimental data, can help confirm the structure and assign specific resonances to individual atoms. For α,β-unsaturated ketones, the chemical shifts of the vinylic protons and carbons are particularly sensitive to the conformation and electronic environment, making computational prediction a useful tool for stereochemical assignment.

Mass Fragmentation Patterns: The fragmentation of 6-methyl-3,5-heptadienone upon electron ionization in a mass spectrometer can be rationalized through computational analysis. By calculating the energies of potential fragment ions and the transition states for their formation, the most likely fragmentation pathways can be identified. For α,β-unsaturated ketones, common fragmentation pathways include α-cleavage at the carbonyl group and McLafferty rearrangements. Theoretical studies can help to elucidate the mechanisms of these fragmentation processes and predict the relative abundances of the resulting ions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for 6-methyl-3,5-heptadienone are not readily found in the literature, MD simulations of similar enone systems in solution provide valuable insights into their dynamic behavior and interactions with solvent molecules. MD simulations can explore the conformational landscape of flexible molecules over time, providing a more dynamic picture than static quantum chemical calculations.

For 6-methyl-3,5-heptadienone, MD simulations could be used to study its conformational flexibility in different solvents. The simulations would likely show rapid interconversion between different rotational isomers, with the population of each conformer depending on its relative energy and the solvent environment.

Furthermore, MD simulations can be employed to investigate intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen of 6-methyl-3,5-heptadienone and protic solvent molecules. These interactions can influence the conformational preferences and reactivity of the molecule.

Prediction of Chemical Transformation Pathways using Computational Models

Computational models can be instrumental in predicting the pathways of chemical reactions involving 6-methyl-3,5-heptadienone. By mapping the potential energy surface for a given reaction, computational chemistry can identify transition states and intermediates, thereby elucidating the reaction mechanism and predicting the major products.

For a conjugated dienone, several types of reactions can be computationally investigated:

Nucleophilic Addition: The carbonyl carbon and the β-carbon of the enone system are electrophilic and susceptible to nucleophilic attack. DFT calculations can be used to model the addition of nucleophiles to these sites and determine the kinetic and thermodynamic favorability of 1,2- versus 1,4-addition.

Cycloaddition Reactions: The diene moiety of 6-methyl-3,5-heptadienone can participate in cycloaddition reactions, such as the Diels-Alder reaction. Computational studies can predict the stereoselectivity and regioselectivity of these reactions by calculating the energies of the transition states leading to different products.

Photochemical Reactions: α,β-Unsaturated ketones are known to undergo various photochemical reactions. Computational methods, such as time-dependent DFT (TD-DFT), can be used to study the excited states of 6-methyl-3,5-heptadienone and predict the pathways for photochemical transformations.

Computational Studies on Stereochemical Aspects and Chiroptical Properties

Although 6-methyl-3,5-heptadienone is not chiral, computational methods are essential for studying the stereochemical aspects of its potential chiral derivatives and their chiroptical properties, such as optical rotation and circular dichroism (CD).

For chiral derivatives of 6-methyl-3,5-heptadienone, computational methods can be used to:

Determine Absolute Configuration: By comparing the computationally predicted CD spectrum with the experimental spectrum, the absolute configuration of a chiral molecule can be determined.

Understand Chiroptical Response: Theoretical calculations can provide insights into the relationship between the molecular structure and the observed chiroptical properties. For α,β-unsaturated ketones, the sign of the Cotton effect in the CD spectrum is often related to the helicity of the enone chromophore.

Applications in Advanced Materials and Chemical Synthesis

6-Methyl-3,5-heptadienone as a Building Block in Complex Organic Synthesis

The reactivity of 6-Methyl-3,5-heptadienone, conferred by its conjugated double bonds and ketone functionality, makes it a prime candidate for a variety of chemical transformations. nih.gov This reactivity allows for its use as a starting material in the synthesis of more complex molecular architectures.

Precursor for Advanced Flavor and Fragrance Compounds

6-Methyl-3,5-heptadienone is a recognized intermediate in the synthesis of various flavor and fragrance compounds. acs.org Its inherent aroma, often described as having spicy, green, sweet, and woody notes, provides a foundational scent profile that can be chemically modified to produce a diverse range of other aromatic compounds. mdpi.com For instance, it serves as a precursor in the synthesis of various unsaturated methyl heptanone derivatives which are subsequently used in the fragrance industry. google.com The ability to functionalize the dienone system allows for the creation of unique and complex scent molecules that are highly sought after.

One notable application is in the synthesis of ionone (B8125255) analogs. Ionones are a class of fragrance chemicals known for their characteristic violet scent. The structural framework of 6-Methyl-3,5-heptadienone can be elaborated through cyclization and other synthetic steps to produce novel ionone derivatives with unique olfactory properties. wpmucdn.comgoogle.com

Synthesis of Oxygen-Containing Heterocyclic Compounds

The conjugated diene structure of 6-Methyl-3,5-heptadienone makes it a suitable substrate for cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This reactivity can be harnessed to synthesize various oxygen-containing heterocyclic compounds, such as pyrans and their derivatives.

For example, dienones can undergo an oxa-6π-electrocyclization to form 2H-pyrans. nih.gov The equilibrium between the open-chain dienone and the cyclic pyran form is influenced by steric and electronic factors. This provides a pathway to synthesize substituted pyran rings, which are structural motifs found in numerous natural products. nih.govmdpi.com Furthermore, through reactions like the hetero-Diels-Alder reaction, where the dienone acts as the diene component, it is possible to construct various six-membered heterocyclic rings containing oxygen. sigmaaldrich.com

Another potential route to oxygen-containing heterocycles is through the synthesis of furanones. While specific examples starting directly from 6-Methyl-3,5-heptadienone are not extensively documented in readily available literature, the general reactivity of dienones suggests their potential as precursors for such structures through various synthetic transformations. nih.govresearchgate.net

Derivatization to Carboxylic Acids and Alcohols

The ketone and alkene functionalities of 6-Methyl-3,5-heptadienone allow for its conversion into other important chemical classes, namely carboxylic acids and alcohols.

The reduction of the ketone group in 6-Methyl-3,5-heptadienone leads to the formation of the corresponding secondary alcohol, 6-methyl-3,5-heptadien-2-ol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice for the reduction of ketones. chegg.com The resulting unsaturated alcohol can then serve as a versatile intermediate for further chemical modifications.

Conversely, the oxidation of the dienone can potentially lead to the formation of carboxylic acids. While specific methods for the direct oxidation of 6-Methyl-3,5-heptadienone to a carboxylic acid are not widely reported, general methods for the oxidative cleavage of alkenes or the oxidation of ketones could theoretically be applied to achieve this transformation, though careful control of reaction conditions would be necessary to manage the reactivity of the conjugated system. chempedia.info

Development of Novel Functional Materials Utilizing 6-Methyl-3,5-heptadienone

The presence of conjugated double bonds in 6-Methyl-3,5-heptadienone suggests its potential as a monomer for polymerization reactions. nih.gov The ability of dienes to undergo polymerization is a well-established principle in polymer chemistry. This opens up the possibility of creating novel polymers with unique properties derived from the incorporated dienone units. Such materials could potentially find applications in various fields, depending on the resulting polymer's characteristics, such as thermal stability, mechanical strength, and optical properties. Research in this area could lead to the development of new functional materials with tailored properties.

Role in the Synthesis of Biologically Active Derivatives

The structural motif of 6-Methyl-3,5-heptadienone is found in some natural products and its chemical reactivity makes it an attractive starting point for the synthesis of biologically active molecules. nih.gov For instance, its isomer, 6-methyl-5-hepten-2-one (B42903), is a known intermediate in the synthesis of vitamins A and E, as well as various carotenoids. chemicalbook.com While direct synthetic routes from 6-Methyl-3,5-heptadienone to these specific vitamins are not the primary industrial method, its structural similarity and reactivity highlight its potential as a precursor for other biologically active terpenes and related compounds.

The dienone structure is susceptible to Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orghbni.ac.inmasterorganicchemistry.comlibretexts.org This allows for the introduction of various substituents at the β-position of the ketone, providing a pathway to a wide array of functionalized molecules. By carefully choosing the Michael donor, it is possible to construct complex molecules with potential biological activity.

Research in Artificial Visual Pigment Systems

There is scientific interest in the synthesis of retinal analogs to study the mechanism of vision. researchgate.net Retinal, the chromophore of the visual pigment rhodopsin, is a polyene aldehyde. The conjugated polyene chain is crucial for its light-absorbing properties. While 6-Methyl-3,5-heptadienone is a much simpler molecule, its conjugated diene system provides a basic structural element that could potentially be elaborated into more complex polyene structures that mimic aspects of retinal. Research in this area could involve using 6-Methyl-3,5-heptadienone as a starting fragment for the synthesis of novel retinoid analogs, which could then be used to probe the structure and function of visual pigments.

Future Research Directions and Challenges

Elucidation of Novel Biosynthetic Pathways of 6-Methyl-3,5-heptadienone in Natural Sources

A primary challenge in the study of 6-Methyl-3,5-heptadienone is the complete elucidation of its biosynthetic pathways in the diverse organisms in which it is found, including Artemisia annua and Curcuma mangga. While it is hypothesized to be a product of terpenoid or fatty acid metabolism, the precise enzymatic steps and genetic underpinnings remain largely unknown.

Future research should focus on:

Isotopic Labeling Studies: Utilizing precursors labeled with stable isotopes (e.g., ¹³C or ²H) to trace the metabolic flux and identify the primary metabolic pathways contributing to the backbone of 6-Methyl-3,5-heptadienone.

Transcriptome and Proteome Analysis: Comparing the gene expression and protein profiles of organisms under conditions of high and low 6-Methyl-3,5-heptadienone production to identify candidate genes and enzymes involved in its synthesis.

In Vitro Enzyme Assays: Expressing candidate enzymes in heterologous systems (e.g., E. coli or yeast) and performing in vitro assays to confirm their specific roles in the biosynthetic cascade.

Understanding these pathways is not only of fundamental biochemical interest but also opens the door to biotechnological production methods.

Exploration of Asymmetric Synthesis Routes for Specific Stereoisomers